molecular formula C15H23BrClNO B1442784 2-Bromo-4-ethylphenyl 2-(3-piperidinyl)ethyl-ether hydrochloride CAS No. 1219961-21-3

2-Bromo-4-ethylphenyl 2-(3-piperidinyl)ethyl-ether hydrochloride

Cat. No.: B1442784
CAS No.: 1219961-21-3
M. Wt: 348.7 g/mol
InChI Key: NCNQHNUNAUIBCL-UHFFFAOYSA-N
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Description

2-Bromo-4-ethylphenyl 2-(3-piperidinyl)ethyl-ether hydrochloride is a synthetic organic compound featuring a brominated aromatic ring, an ethyl substituent, and a piperidine-containing ether moiety. The 3-piperidinyl ethyl-ether segment introduces a basic nitrogen center, which may facilitate interactions with biological targets such as neurotransmitter receptors or enzymes. This compound is likely of interest in medicinal chemistry for its structural hybridity, combining features of aryl halides and piperidine derivatives, both common pharmacophores in drug discovery.

Properties

IUPAC Name

3-[2-(2-bromo-4-ethylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO.ClH/c1-2-12-5-6-15(14(16)10-12)18-9-7-13-4-3-8-17-11-13;/h5-6,10,13,17H,2-4,7-9,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNQHNUNAUIBCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OCCC2CCCNC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219961-21-3
Record name Piperidine, 3-[2-(2-bromo-4-ethylphenoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219961-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Preparation of the 2-Bromo-4-ethylphenyl Intermediate

The synthesis typically begins with the preparation of the 2-bromo-4-ethylphenyl fragment, often as 2-bromo-1-(4-ethylphenyl)ethanone or related derivatives, which serves as a key electrophilic intermediate for subsequent etherification.

Method Reagents & Conditions Yield & Notes
Bromination with Phenyltrimethylammonium Tribromide 4'-ethylacetophenone dissolved in anhydrous tetrahydrofuran (THF), cooled to 0°C, phenyltrimethylammonium tribromide added portionwise, stirred at 0°C for 1 hour then room temp 20 min Quantitative yield (~100%), product purity >99%, isolated by concentration and washing with water and brine, dried over MgSO4
Bromination with N-Bromosuccinimide (NBS) 1-(4-ethylphenyl)-ethanone in acetonitrile with p-toluenesulfonic acid, reflux under inert atmosphere for 2 h 93% yield, high selectivity for bromination at benzylic position

These methods produce the brominated intermediate with high efficiency and purity, suitable for further functionalization.

Synthesis of the 3-Piperidinyl Ethyl Moiety

The 3-piperidinyl ethyl segment is prepared through amine protection, alkylation, and deprotection steps to introduce the required piperidine ring and the ethyl side chain.

Step Description Conditions Yield & Notes
Boc Protection of 4-Piperidinecarboxylate 4-piperidinecarboxylate ester reacted with Boc anhydride in presence of triethylamine 30-50°C, 5 h, solvent: tetrahydrofuran (THF) ~92% yield of Boc-protected intermediate with 96% purity
Alkylation to Introduce 2-Propanol Structure Methyl Grignard reagent added to Boc-protected intermediate to alkylate ester group Controlled temperature, inert atmosphere Intermediate containing 2-propanol structure obtained with high selectivity
Acidolysis to Remove Boc Group Treatment with hydrochloric acid to remove Boc protecting group and form hydrochloride salt Room temperature, aqueous acidic conditions Pure 2-(4-piperidyl)-2-propanol hydrochloride obtained

This sequence ensures selective functionalization of the piperidine ring and prepares the amine moiety for coupling.

Conversion to Hydrochloride Salt

The final compound is isolated as the hydrochloride salt to improve stability and solubility.

  • The free base is dissolved in anhydrous ether or other suitable solvent.
  • Hydrogen chloride gas or a solution of HCl in ether or 1,4-dioxane is added dropwise under cooling.
  • The resulting precipitate of the hydrochloride salt is filtered, washed, and dried under vacuum.

This step is standard for amine-containing compounds to obtain stable crystalline hydrochloride salts.

Summary Table of Key Preparation Steps

Step No. Reaction Reagents/Conditions Yield/Notes
1 Bromination of 4-ethylacetophenone Phenyltrimethylammonium tribromide in THF, 0°C to RT ~100% yield, >99% purity
2 Boc Protection of 4-piperidinecarboxylate Boc anhydride, triethylamine, THF, 30-50°C 92% yield, 96% purity
3 Alkylation (Grignard) Methyl Grignard reagent, inert atmosphere High selectivity for 2-propanol intermediate
4 Boc Deprotection HCl in aqueous solution Pure hydrochloride salt of amine
5 Ether Formation Nucleophilic substitution of bromide by piperidinyl ethyl amine, base, inert atmosphere Optimized conditions vary; expected moderate to high yield
6 Hydrochloride Salt Formation HCl in ether or dioxane, cooling Crystalline hydrochloride salt, improved stability

Research Findings and Considerations

  • The bromination step is critical and can be efficiently performed using phenyltrimethylammonium tribromide or N-bromosuccinimide, with yields above 90% and high selectivity for benzylic bromination.
  • Protection and deprotection of the piperidine amine via Boc group allow selective functionalization and prevent side reactions during alkylation.
  • Ether bond formation requires careful control of reaction conditions to avoid elimination or over-alkylation, often optimized by temperature and solvent choice.
  • The final hydrochloride salt formation enhances compound handling and pharmaceutical suitability.
  • No single comprehensive published protocol exists for the exact compound; however, the above synthesis strategy is consistent with standard organic synthesis of similar brominated phenyl ethers linked to piperidine derivatives.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-ethylphenyl 2-(3-piperidinyl)ethyl-ether hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-4-ethylphenyl 2-(3-piperidinyl)ethyl-ether hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4-ethylphenyl 2-(3-piperidinyl)ethyl-ether hydrochloride involves its interaction with specific molecular targets. The brominated phenyl ring and piperidine moiety are believed to play a crucial role in binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Functional Groups Melting Point (°C) Molecular Weight (g/mol) Source
2-Bromo-4-ethylphenyl 2-(3-piperidinyl)ethyl-ether HCl C₁₅H₂₁BrClNO₂ (inferred) Bromophenyl, ethyl, piperidinyl ether Not reported ~378.7 (calculated) Target compound
Piperidino(3-piperidinyl)methanone hydrochloride C₁₁H₂₀N₂O·HCl Dual piperidine, ketone 215–216 232.74
3-Piperidinopyridine-2-carboxylic acid C₁₁H₁₄N₂O₂ Piperidine, pyridine, carboxylic acid 102–109 206.24
3-Piperidin-1-ylpyridine-2-carbonitrile C₁₁H₁₃N₃ Piperidine, pyridine, nitrile 67–69 187.24

Key Comparisons

Structural Diversity: The target compound’s bromophenyl ether scaffold distinguishes it from cataloged analogs, which primarily feature pyridine or ketone linkages (e.g., 3-piperidinopyridine-2-carboxylic acid ). The bromine atom may confer unique reactivity in cross-coupling reactions or enhance binding to hydrophobic protein pockets. Piperidinyl vs. Piperidino Groups: Piperidino(3-piperidinyl)methanone hydrochloride contains two piperidine rings connected via a ketone, while the target compound uses an ether bridge. This difference affects polarity and hydrogen-bonding capacity.

Physicochemical Properties: The target compound’s higher molecular weight (~378.7 g/mol) compared to cataloged analogs (187–232 g/mol) suggests increased steric bulk, which may limit blood-brain barrier penetration but improve target specificity.

Biological Relevance: Piperidine derivatives are frequently explored for CNS activity (e.g., anxiolytics in ). The target compound’s piperidinyl-ether moiety could modulate receptor binding akin to nociceptin/orphanin FQ receptor agonists , though bromine substitution may alter selectivity. Antimicrobial Potential: Glutarimide alkaloids from Croton pullei ( ) share structural motifs with piperidine derivatives, suggesting possible antimicrobial activity for the target compound, though this remains speculative without direct data.

Biological Activity

2-Bromo-4-ethylphenyl 2-(3-piperidinyl)ethyl-ether hydrochloride (CAS Number: 1219961-21-3) is a chemical compound characterized by its unique structural features, including a bromine atom and a piperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological research.

The molecular formula of this compound is C₁₅H₂₃BrClNO, with a molar mass of approximately 348.71 g/mol. The presence of the bromine atom enhances its lipophilicity, which may affect its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors in the central nervous system. Preliminary studies suggest that it may act as an agonist or antagonist at specific serotonin receptors, particularly the 5-HT_2A receptor, which is implicated in numerous neuropsychiatric disorders.

Pharmacological Profile

The pharmacological profile of this compound indicates potential applications in treating conditions such as anxiety, depression, and other mood disorders. Its structural similarities with other phenylpiperidine derivatives suggest it may exhibit similar receptor binding affinities.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy and safety of this compound. The following table summarizes key findings related to the biological activity of analogs:

Compound NameCAS NumberEC50 (nM)Receptor ActivityNotes
2-Bromo-4-methylphenyl 2-(3-piperidinyl)ethyl-ether hydrochloride1219961-21-3TBDAgonist at 5-HT_2AStructural variant
2-Bromo-4-isopropylphenyl 2-(4-piperidinyl)ethyl-ether hydrochlorideTBDTBDAntagonist at 5-HT_2CAltered steric properties
Reference Compound (e.g., Bosentan)TBDTBDDual antagonistComparison for efficacy

Key Findings:

  • Agonist Activity: Compounds with a bromine substituent often show enhanced agonist activity at serotonin receptors.
  • Selectivity: Variations in substituents significantly impact receptor selectivity and potency.
  • Efficacy: The presence of an ethyl group appears to improve binding affinity compared to simpler analogs.

Case Studies

Several studies have explored the biological activity of phenylpiperidine derivatives, highlighting their therapeutic potential:

  • Study on Serotonin Receptors: A study evaluated various phenylpiperidines and found that modifications to the piperidine ring significantly altered their agonistic properties at the 5-HT_2A receptor, suggesting that similar modifications to this compound could yield potent analogs .
  • Neuropharmacological Assessment: In vivo studies demonstrated that compounds structurally related to this compound exhibited anxiolytic effects in animal models, supporting their potential use in treating anxiety disorders .

Q & A

Basic: What are the recommended methodologies for synthesizing 2-Bromo-4-ethylphenyl 2-(3-piperidinyl)ethyl-ether hydrochloride?

Answer:
Synthesis typically involves sequential functionalization of the aromatic and piperidine moieties. A plausible route includes:

Bromination : Introduce the bromo group to 4-ethylphenol via electrophilic substitution using bromine or NBS (N-bromosuccinimide) under controlled conditions.

Ether Formation : Couple the brominated phenol with 2-(3-piperidinyl)ethanol using Mitsunobu conditions (e.g., DIAD, triphenylphosphine) or Williamson ether synthesis (base-mediated alkylation).

Hydrochloride Salt Preparation : Treat the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.
Critical Considerations :

  • Monitor reaction progress via TLC or HPLC to avoid over-bromination .
  • Purify intermediates via column chromatography to ensure high yield and purity (>95%) .

Basic: How can the crystal structure of this compound be determined for structural validation?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

Crystallization : Use solvent diffusion (e.g., dichloromethane/hexane) to grow high-quality crystals.

Data Collection : Employ synchrotron radiation or a laboratory X-ray source (e.g., Mo-Kα, λ = 0.71073 Å).

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-4-ethylphenyl 2-(3-piperidinyl)ethyl-ether hydrochloride
Reactant of Route 2
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2-Bromo-4-ethylphenyl 2-(3-piperidinyl)ethyl-ether hydrochloride

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